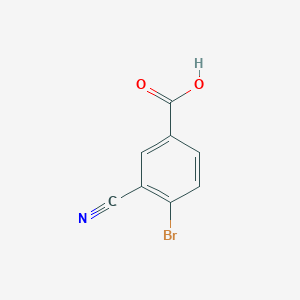4-Bromo-3-cyanobenzoic acid
CAS No.: 887757-25-7
Cat. No.: VC2078463
Molecular Formula: C8H4BrNO2
Molecular Weight: 226.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887757-25-7 |
|---|---|
| Molecular Formula | C8H4BrNO2 |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 4-bromo-3-cyanobenzoic acid |
| Standard InChI | InChI=1S/C8H4BrNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) |
| Standard InChI Key | HUFXHLPIISLHKJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)Br |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C#N)Br |
Introduction
Chemical Structure and Properties
4-Bromo-3-cyanobenzoic acid (CAS No. 887757-25-7) is a derivative of benzoic acid with a bromine atom at the fourth position and a cyano group at the third position of the benzene ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological interactions.
Physical and Chemical Characteristics
The compound is characterized by the molecular formula C8H4BrNO2, representing a benzoic acid core with bromine and cyano substituents. Its physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrNO2 |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 4-bromo-3-cyanobenzoic acid |
| InChI | InChI=1S/C8H4BrNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) |
| InChI Key | HUFXHLPIISLHKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C#N)Br |
| CAS Number | 887757-25-7 |
The structural configuration of 4-Bromo-3-cyanobenzoic acid is particularly notable for the electronic effects created by the electron-withdrawing cyano and bromine groups, which significantly influence its chemical behavior and reactivity patterns.
Biochemical Properties
The biochemical profile of 4-Bromo-3-cyanobenzoic acid reveals significant interactions with biological systems, particularly in terms of its effects on cellular processes and metabolic pathways.
Biochemical Interactions
This compound demonstrates notable interactions with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly through its capacity to induce oxidative stress in biological systems.
Effects on Cellular Processes
Research findings indicate that 4-Bromo-3-cyanobenzoic acid exhibits pronounced effects on cellular structures and functions. Studies involving plant models, particularly maize seedlings, have demonstrated that exposure to this compound results in reduced root length and decreased biomass of both roots and leaves, indicating its potential to inhibit growth processes.
Molecular Mechanisms
At the molecular level, 4-Bromo-3-cyanobenzoic acid exerts its effects through several mechanisms:
-
Induction of oxidative stress through increased production of reactive oxygen species (ROS)
-
Stimulation of antioxidant enzyme activities, including peroxidase, catalase, and superoxide dismutase
-
Potential interference with energy metabolism pathways
The following table summarizes the key biochemical effects observed in experimental studies:
| Biochemical Parameter | Observed Effect |
|---|---|
| ROS Production | Increased levels under treatment conditions |
| Antioxidant Enzyme Activity | Enhanced activity of peroxidase, catalase, and superoxide dismutase |
| Growth Parameters | Reduced root length and decreased biomass |
| Cellular Response | Activation of stress response mechanisms |
Research Applications and Findings
The unique structural and biochemical properties of 4-Bromo-3-cyanobenzoic acid have positioned it as a compound of interest in various research domains.
Plant Biochemistry Studies
Investigations into the effects of 4-Bromo-3-cyanobenzoic acid on plant systems have revealed significant findings regarding stress responses and growth regulation. The compound's ability to induce oxidative stress has been linked to morphological changes in plant models, suggesting potential applications in agricultural research as a model compound for understanding plant responses to chemical stressors.
Enzyme Inhibition Research
Studies exploring the compound's interactions with enzymatic pathways have identified potential roles in modulating metabolic processes. While specific enzyme targets remain under investigation, preliminary findings suggest its potential in biochemical research focused on cellular respiration and redox balance.
Temporal Effects in Experimental Studies
The effects of 4-Bromo-3-cyanobenzoic acid on biological systems have been observed to evolve over time. In studies involving maize seedlings, the compound's impact on growth and metabolism becomes evident within 96 hours of exposure, providing insights into the timeline of cellular responses to chemical stressors.
Comparison with Structural Analogs
Comparing 4-Bromo-3-cyanobenzoic acid with structural analogs provides valuable insights into structure-activity relationships and potential applications.
Structural Comparisons
The following table presents a comparison of 4-Bromo-3-cyanobenzoic acid with structurally related compounds:
| Compound | Structural Relationship to 4-Bromo-3-cyanobenzoic acid |
|---|---|
| 3-Bromo-4-cyanobenzoic acid | Positional isomer with reversed positions of bromine and cyano groups |
| 4-Cyanobenzoic acid | Lacks the bromine substituent |
| 4-Bromo-3-chlorobenzoic acid | Contains a chloro group instead of the cyano group |
Functional Differences
The positional arrangement of substituents significantly influences chemical reactivity and biological activity. The unique positioning of the bromine at the para position relative to the carboxylic acid and the cyano group at the meta position in 4-Bromo-3-cyanobenzoic acid contributes to its distinct chemical behavior compared to its structural analogs.
Chemical Reactions
The chemical reactivity of 4-Bromo-3-cyanobenzoic acid is dictated by its functional groups and their electronic effects on the benzene ring.
Reactivity Considerations
The presence of both electron-withdrawing groups (bromine, cyano, and carboxyl) creates a deactivated aromatic system with specific electronic distribution patterns that influence reactivity. These electronic effects direct the site of attack in potential substitution reactions and affect the compound's behavior in various chemical environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume